Hydrophilicity and Lipophilicity Profile
The introduction of a carboxylic acid group in 3-[Bis(3-aminopropyl)amino]propanoic acid drastically reduces lipophilicity compared to the natural polyamine spermidine. The target compound exhibits a calculated XLogP3-AA value of -3.7, whereas spermidine displays a log P of -0.504, representing a >6-fold difference in the logarithm of the partition coefficient [1][2]. This fundamental shift in polarity is critical for applications where aqueous solubility or the prevention of non-specific hydrophobic interactions with lipid bilayers is paramount.
| Evidence Dimension | Lipophilicity (XLogP3-AA / Log P) |
|---|---|
| Target Compound Data | -3.7 |
| Comparator Or Baseline | Spermidine: -0.504 |
| Quantified Difference | Δ LogP = -3.196 (target compound is approximately 1,500x more hydrophilic based on partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target compound; standard 20°C measurement for spermidine. |
Why This Matters
For procurement, this 1,500-fold difference in partition coefficient predicts that the target compound will partition far less into hydrophobic environments, making it a superior choice for creating purely hydrophilic linkers or when minimal membrane perturbation is required compared to standard polyamines.
- [1] PubChem. 3-[Bis(3-aminopropyl)amino]propanoic acid (XLogP3-AA). PubChem CID 57029335. Accessed April 2026. View Source
- [2] PTABLE. Spermidine Physical Properties (log P). Accessed April 2026. View Source
